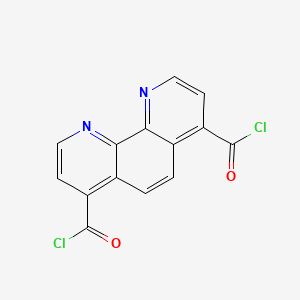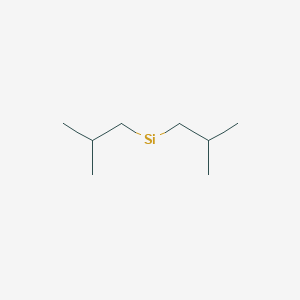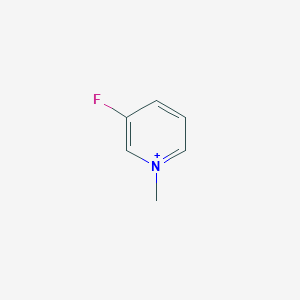![molecular formula C15H12N2O3 B14284753 9-[Nitro(oxiran-2-YL)methyl]-9H-carbazole CAS No. 140714-26-7](/img/structure/B14284753.png)
9-[Nitro(oxiran-2-YL)methyl]-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[Nitro(oxiran-2-YL)methyl]-9H-carbazole is a chemical compound with the molecular formula C15H13NO3. It is a derivative of carbazole, a heterocyclic aromatic organic compound. The presence of the nitro group and the oxirane ring in its structure makes it a compound of interest in various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-[Nitro(oxiran-2-YL)methyl]-9H-carbazole typically involves the nitration of 9-(oxiran-2-ylmethyl)-9H-carbazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of diols from the oxirane ring.
Reduction: Formation of 9-[Amino(oxiran-2-YL)methyl]-9H-carbazole.
Substitution: Formation of various substituted carbazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9-[Nitro(oxiran-2-YL)methyl]-9H-carbazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Used in the development of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 9-[Nitro(oxiran-2-YL)methyl]-9H-carbazole involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The oxirane ring can also react with nucleophiles in biological systems, potentially leading to the formation of covalent bonds with biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-(Oxiran-2-ylmethyl)-9H-carbazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
9-(2,3-Epoxypropan-1-yl)-9H-carbazole: Similar structure but different positioning of the oxirane ring.
9-Glycidylcarbazole: Another derivative with an epoxy group but without the nitro group.
Uniqueness
The presence of both the nitro group and the oxirane ring in 9-[Nitro(oxiran-2-YL)methyl]-9H-carbazole makes it unique. The nitro group adds reactivity and potential biological activity, while the oxirane ring provides a site for further chemical modifications.
Eigenschaften
CAS-Nummer |
140714-26-7 |
|---|---|
Molekularformel |
C15H12N2O3 |
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
9-[nitro(oxiran-2-yl)methyl]carbazole |
InChI |
InChI=1S/C15H12N2O3/c18-17(19)15(14-9-20-14)16-12-7-3-1-5-10(12)11-6-2-4-8-13(11)16/h1-8,14-15H,9H2 |
InChI-Schlüssel |
LPUWAAZGNNYNIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)C(N2C3=CC=CC=C3C4=CC=CC=C42)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride](/img/structure/B14284678.png)
![1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one](/img/structure/B14284688.png)




![Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14284712.png)

![3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate](/img/structure/B14284716.png)
![4'-Methyl-3,4,5,6-tetrahydro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14284717.png)

![2-[(2,5-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B14284722.png)
